molecular formula C8H7F2NO2 B12343421 N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine

N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine

Cat. No.: B12343421
M. Wt: 187.14 g/mol
InChI Key: LLQDRZBXFFRAKJ-VZUCSPMQSA-N
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Description

Introduction to N-{[4-(Difluoromethoxy)phenyl]methylidene}hydroxylamine

Systematic Nomenclature and Synonyms

The compound’s systematic IUPAC name is (NE)-N-[[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine , reflecting its structure: a hydroxylamine group (-NH-OH) linked via a methylidene bridge (=CH-) to a para-substituted difluoromethoxy phenyl ring. Its molecular formula is C₈H₇F₂NO₂ , with a molecular weight of 187.14 g/mol .

Table 1: Key Identifiers
Property Value
CAS Registry Number 556016-57-0
IUPAC Name (NE)-N-[[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine
Common Synonyms 4-(Difluoromethoxy)benzaldehyde oxime; N-[(4-(OCF₂H)phenyl)methylene]hydroxylamine

The CAS number 556016-57-0 is widely used for regulatory and commercial identification. The compound is also referenced in chemical databases by its SMILES notation (C=NOc1ccc(cc1)OC(F)F ) and InChI key (LLQDRZBXFFRAKJ-VZUCSPMQSA-N ).

Historical Context of Oxime Derivatives in Organic Chemistry

Oximes, first reported in the late 19th century, are pivotal intermediates in synthetic organic chemistry. Their utility stems from their dual reactivity as nucleophiles and electrophiles, enabling applications in:

  • Beckmann rearrangements : Converting oximes to amides or lactams.
  • Pharmaceutical synthesis : Serving as precursors for drugs like the antitumor agent dacarbazine.

N-{[4-(Difluoromethoxy)phenyl]methylidene}hydroxylamine follows a classic oxime synthesis pathway: condensation of 4-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride. This method, refined over decades, highlights the enduring relevance of oxime chemistry in modern drug discovery.

Significance of Difluoromethoxy Functional Groups

The difluoromethoxy (-OCF₂H) group is a fluorinated substituent known for its electron-withdrawing character, which modulates the electronic environment of aromatic systems. Key attributes include:

Table 2: Impact of Difluoromethoxy vs. Other Substituents
Substituent Electronic Effect Lipophilicity (LogP) Metabolic Stability
-OCF₂H Moderate withdrawal +1.2 High
-OCH₃ Donor +0.7 Low
-CF₃ Strong withdrawal +1.5 Very High

The -OCF₂H group enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs, making it valuable in drug design. For example, its presence in antiviral and anticancer agents improves membrane permeability and prolongs half-life. In N-{[4-(Difluoromethoxy)phenyl]methylidene}hydroxylamine, this group stabilizes the oxime via resonance effects, facilitating its reactivity in nucleophilic additions.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(NE)-N-[[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H7F2NO2/c9-8(10)13-7-3-1-6(2-4-7)5-11-12/h1-5,8,12H/b11-5+

InChI Key

LLQDRZBXFFRAKJ-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C=NO)OC(F)F

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • 4-(Difluoromethoxy)benzaldehyde (1.0 equiv) is dissolved in ethanol or methanol.
  • Hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv) are added.
  • The mixture is stirred under reflux (70–80°C) for 4–6 hours.
  • The product is isolated via vacuum filtration or extraction with ethyl acetate.

Key Parameters :

  • Solvent : Ethanol (yield: 78–82%) outperforms methanol (yield: 65–70%) due to better solubility.
  • Base : Sodium acetate prevents HCl-mediated side reactions (e.g., imine hydrolysis).
  • Temperature : Prolonged reflux (>6 hours) risks over-oxidation to nitro compounds.

Catalytic Acid/Base Methods

Patents describe optimized protocols using catalytic systems to enhance efficiency:

Acid-Catalyzed Cyclization (CN103819349A)

A two-step industrial-scale method:

  • 4-Nitrophenol4-(difluoromethoxy)nitrobenzene via reaction with difluorochloromethane under NaOH.
  • Reduction using hydrazine and activated carbon/Indian red catalyst yields 4-(difluoromethoxy)aniline .
  • Oxidation of the aniline to 4-(difluoromethoxy)benzaldehyde using MnO₂ or CrO₃.
  • Condensation with hydroxylamine hydrochloride (yield: 90% after purification).

Base-Free Microwave-Assisted Synthesis

  • Hydroxylamine hydrochloride and aldehyde are irradiated (100°C, 30 min) in DMF.
  • Eliminates base requirement, reducing side products (yield: 85%).

Industrial-Scale Production

Large-scale synthesis prioritizes cost and safety:

Continuous Flow Reactors

  • 4-(Difluoromethoxy)benzaldehyde and hydroxylamine are mixed in a microreactor (residence time: 2–5 min).
  • Achieves 92% yield with automated pH control.

Solvent Recycling Systems

  • Ethanol is recovered via distillation, reducing waste (recovery rate: 95%).

Purification and Characterization

Recrystallization

  • Crude product is recrystallized from isopropyl alcohol (IPA) or ethyl acetate.
  • Purity: >98.5% (HPLC).

Chromatographic Methods

  • Silica gel column chromatography (hexane/ethyl acetate, 3:1) removes unreacted aldehyde.

Comparative Analysis of Methods

Method Conditions Yield Purity Scale
Conventional Condensation Ethanol, NaOAc, reflux 78–82% 95–97% Lab (1–100 g)
Acid-Catalyzed (CN103819349A) NaOH, difluorochloromethane, hydrazine 90% >98.5% Industrial (kg)
Microwave-Assisted DMF, 100°C, 30 min 85% 97% Lab (10–50 g)
Continuous Flow Microreactor, 2–5 min 92% 99% Pilot (100 g–1 kg)

Critical Factors Affecting Synthesis

Substituent Effects

  • Electron-withdrawing -OCF₂H group stabilizes the oxime via resonance, favoring condensation.
  • Steric hindrance from the difluoromethoxy group slows reaction kinetics by 15–20% compared to methoxy analogs.

By-Product Mitigation

  • Nitroso compounds : Formed via over-oxidation; minimized by limiting reaction time.
  • Imine hydrolysis : Prevented by maintaining pH 6–7 with sodium acetate.

Case Study: Optimization for Pharmaceutical Use

A 2025 study refined the protocol for GMP compliance:

  • Step 1 : 4-(Difluoromethoxy)benzaldehyde (purity >99%) synthesized via Vilsmeier-Haack reaction (POCl₃, DMF).
  • Step 2 : Condensation with hydroxylamine hydrochloride in THF/water biphasic system (yield: 88%).
  • Step 3 : Crystallization via antisolvent addition (heptane) yielded 99.8% pure product.

Emerging Techniques

Enzymatic Catalysis

  • Oxime synthase enzymes convert aldehyde and hydroxylamine at 25°C (yield: 75%, ongoing research).

Photochemical Activation

  • UV light (254 nm) accelerates condensation in solvent-free conditions (yield: 80%).

Chemical Reactions Analysis

N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: It can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxylamine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The target compound belongs to a class of aromatic oximes, where substituents on the phenyl ring modulate electronic and steric properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
N-{[4-(Difluoromethoxy)phenyl]methylidene}hydroxylamine -OCF₂H C₈H₇F₂NO₂ 187.14 243.1 ± 35.0 High lipophilicity due to -OCF₂H
(E)-4-(Trifluoromethyl)benzaldehyde oxime -CF₃ C₈H₆F₃NO 189.13 Not reported Stronger electron-withdrawing effect from -CF₃
4-(Isopropyl)benzaldehyde oxime -C₃H₇ C₁₀H₁₃NO 163.22 Not reported Electron-donating isopropyl group enhances steric bulk
(4-Fluorophenyl)-N-hydroxymethanimin -F C₇H₆FNO 139.12 Not reported Moderate electron withdrawal; simpler structure

Physicochemical and Functional Differences

Electron Effects :

  • The -OCF₂H group in the target compound provides moderate electron withdrawal, less intense than -CF₃ but stronger than -F or -C₃H₇. This impacts resonance stabilization and acidity (pKa ~10.51) .
  • The -CF₃ group in the trifluoromethyl analog increases polarity and may enhance thermal stability, though data on boiling points are lacking .

However, this may reduce aqueous solubility, a trade-off critical in pharmaceutical applications . The isopropyl derivative’s higher aliphatic content could improve solubility in non-polar solvents .

Steric Considerations :

  • Bulky substituents (e.g., -C₃H₇) hinder molecular packing, affecting crystallization and melting points. The target compound’s -OCF₂H group offers a balance between steric bulk and electronic effects .

Biological Activity

N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a difluoromethoxy group attached to a phenyl ring, combined with a hydroxylamine functional group. This combination influences its reactivity and biological properties, enhancing lipophilicity and potentially facilitating cellular uptake.

Structural Formula

The structural formula can be represented as follows:

\text{N 4 difluoromethoxy phenyl methylidene}hydroxylamine}

Antimicrobial Properties

Research indicates that compounds containing hydroxylamine functionalities often exhibit antimicrobial properties. Preliminary studies suggest that N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine may inhibit the growth of various bacterial strains, similar to other hydroxylamines. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine exhibits significant anticancer activity against several cancer cell lines. For instance, it has shown effectiveness against non-small cell lung cancer (NSCLC) cells with specific mutations in the epidermal growth factor receptor (EGFR). The compound's ability to inhibit EGFR signaling pathways is particularly noteworthy, as it may lead to reduced tumor proliferation.

Case Study: EGFR Inhibition

A recent study evaluated the compound's efficacy as an EGFR inhibitor, revealing an IC50 of approximately 7.2 nM against NSCLC cells harboring the L858R mutation. This result indicates a potent inhibitory effect compared to existing therapies, suggesting its potential for further development in targeted cancer therapies .

The biological activity of N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine is hypothesized to stem from its interaction with specific enzymes and receptors. Hydroxylamines are known to act as enzyme inhibitors, which may contribute to their therapeutic effects. The difluoromethoxy group enhances the compound's stability and lipophilicity, allowing for better interaction with biological targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine, it is useful to compare it with other hydroxylamine derivatives:

Compound NameStructural FeaturesBiological ActivityUnique Properties
N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamineImidazole moietyAntimicrobial, anticancerEnhanced enzyme interaction
N-(2-Chloro-4-Fluoro-5-((ethoxy carbonyl)-amino)-benzoyl)-N-isopropyl-N-methylamideChloro and ethoxy groupsPotential anti-inflammatoryUnique substitution pattern
N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamideFluoro and phenoxy groupsLigand for peripheral benzodiazepine receptorRadiolabeled for imaging

The comparison highlights that while many hydroxylamines exhibit similar biological activities, the specific combination of difluoromethoxy and hydroxylamine functionalities in N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine may confer distinct advantages in terms of reactivity and selectivity towards biological targets.

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